molecular formula C9H7NO2S B2515440 methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate CAS No. 345906-72-1

methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate

Cat. No.: B2515440
CAS No.: 345906-72-1
M. Wt: 193.22
InChI Key: BBWRETCASAWRII-YWEYNIOJSA-N
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Description

Methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and thiophene-3-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyanoacrylates.

Scientific Research Applications

Methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of adhesives, coatings, and polymer materials due to its reactive cyano group.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(thiophen-3-yl)prop-2-enoate: Similar structure but lacks the cyano group.

    Ethyl cyanoacetate: Contains a cyano group but lacks the thiophene ring.

    Thiophene-3-carbaldehyde: Contains the thiophene ring but lacks the cyano group and ester functionality.

Uniqueness

Methyl (2Z)-2-cyano-3-(thiophen-3-yl)prop-2-enoate is unique due to the combination of the cyano group and the thiophene ring, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in synthesis, research, and industry, making it a valuable compound in various fields.

Properties

IUPAC Name

methyl (Z)-2-cyano-3-thiophen-3-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-4,6H,1H3/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRETCASAWRII-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CSC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CSC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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